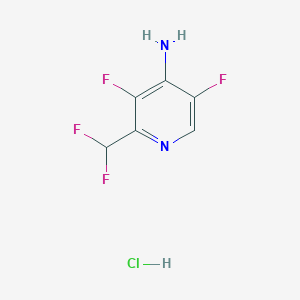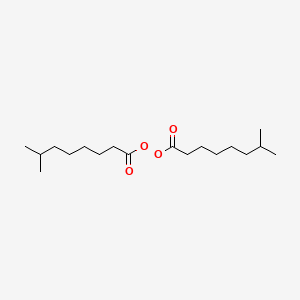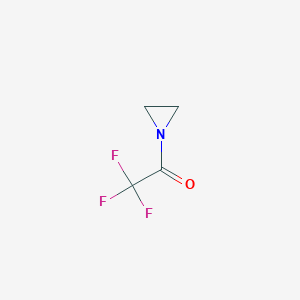
1-(Aziridin-1-yl)-2,2,2-trifluoroethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Aziridin-1-yl)-2,2,2-trifluoroethan-1-one is a compound that features an aziridine ring attached to a trifluoromethyl ketone. Aziridines are three-membered nitrogen-containing heterocycles known for their significant ring strain and reactivity. The trifluoromethyl group imparts unique electronic properties to the compound, making it a valuable intermediate in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(Aziridin-1-yl)-2,2,2-trifluoroethan-1-one can be synthesized through several methods:
Cyclization of Haloamines and Amino Alcohols: An intramolecular nucleophilic substitution reaction where an amine displaces an adjacent halide to form the aziridine ring.
Nitrene Addition: Nitrenes, generated from organic azides or other precursors, can add to alkenes to form aziridines.
Cyclization of Epoxides: Epoxides can be opened by amines, followed by ring closure to form aziridines.
Industrial Production Methods: The industrial production of aziridines often involves the cyclization of aminoethanol using oxide catalysts at high temperatures or through base-induced sulfate elimination .
Análisis De Reacciones Químicas
1-(Aziridin-1-yl)-2,2,2-trifluoroethan-1-one undergoes various chemical reactions due to the presence of the aziridine ring and the trifluoromethyl ketone group:
Oxidation: The compound can be oxidized to form aziridine N-oxides.
Reduction: Reduction reactions can open the aziridine ring, leading to the formation of amines.
Substitution: The aziridine ring can undergo nucleophilic substitution reactions, forming a variety of products depending on the nucleophile used.
Common Reagents and Conditions:
Oxidizing Agents: Peroxides, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Nucleophiles: Amines, thiols, alcohols.
Major Products:
Aziridine N-oxides: Formed through oxidation.
Amines: Formed through ring-opening reduction.
Substituted Aziridines: Formed through nucleophilic substitution.
Aplicaciones Científicas De Investigación
1-(Aziridin-1-yl)-2,2,2-trifluoroethan-1-one has several applications in scientific research:
Mecanismo De Acción
1-(Aziridin-1-yl)-2,2,2-trifluoroethan-1-one can be compared with other aziridine-containing compounds:
Mitomycin C: An aziridine-containing chemotherapeutic agent known for its DNA crosslinking activity.
Aziridine-1-carbaldehyde Oximes: Compounds with similar cytotoxic properties and potential anticancer applications.
Aziridin-1-yl Benzaldoximes: Used in the synthesis of heterocyclic compounds and studied for their biological properties.
Uniqueness: this compound is unique due to the presence of the trifluoromethyl ketone group, which imparts distinct electronic properties and reactivity compared to other aziridine-containing compounds .
Comparación Con Compuestos Similares
Propiedades
Número CAS |
2747-62-8 |
|---|---|
Fórmula molecular |
C4H4F3NO |
Peso molecular |
139.08 g/mol |
Nombre IUPAC |
1-(aziridin-1-yl)-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C4H4F3NO/c5-4(6,7)3(9)8-1-2-8/h1-2H2 |
Clave InChI |
UGPPXAAMXAKMFV-UHFFFAOYSA-N |
SMILES canónico |
C1CN1C(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(R)-1-(methyl-pyridin-2-ylmethyl-carbamoyl)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B13959591.png)
![Methyl 3-[(2,4-dimethylbenzene-1-sulfonyl)amino]benzoate](/img/structure/B13959597.png)
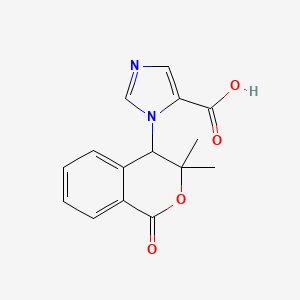

![(6-(2-Aminoethyl)-6-azaspiro[3.4]octan-2-yl)methanol](/img/structure/B13959612.png)


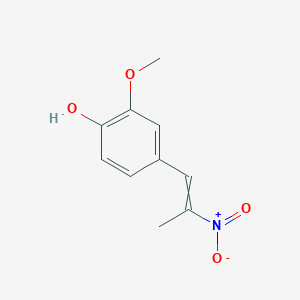
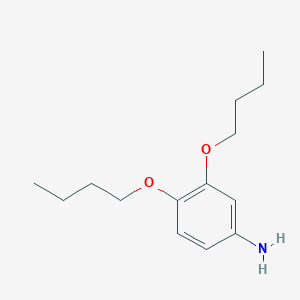
![Benzyl 7-(chloromethyl)-2-azaspiro[4.4]nonane-2-carboxylate](/img/structure/B13959644.png)
